Methyl 1-methylhydrazinecarboxylate

Descripción

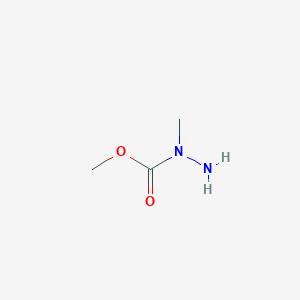

Structure

3D Structure

Propiedades

IUPAC Name |

methyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-5(4)3(6)7-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCAWBCCCGEMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311832 | |

| Record name | Methyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-41-5 | |

| Record name | 20628-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylhydrazine carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 1 Methylhydrazinecarboxylate and Its Derivatives

Carbonylation-Based Routes

Carbonylation-based routes are a direct and efficient means of introducing the methoxycarbonyl group onto the methylhydrazine scaffold. These methods can be broadly categorized by the type of carbonyl source employed.

A primary and widely utilized method for the synthesis of hydrazinecarboxylates involves the reaction of a hydrazine (B178648) derivative with a carbonic acid derivative, such as dimethyl carbonate (DMC). This approach has been extensively documented for the preparation of methyl carbazate (B1233558) (methyl hydrazinocarboxylate) from hydrazine hydrate (B1144303) and DMC. google.comchemicalbook.comgoogle.com The reaction is typically carried out by heating a mixture of the two reactants. chemicalbook.com For instance, one procedure involves heating a mixture of dimethyl carbonate and hydrazine hydrate to 50 °C, followed by stirring at room temperature for 24 hours to achieve a high yield of methyl carbazate. chemicalbook.com

The synthesis can be optimized by carefully controlling the reaction conditions. One patented method describes the simultaneous metering of dimethyl carbonate and hydrazine hydrate into a solvent at a controlled temperature between -20 and +30 °C to produce a very clean product. lifechempharma.com Another process involves reacting hydrazine hydrate and dimethyl carbonate in methanol at reflux, followed by a specific workup procedure to isolate the high-purity product. google.com While these examples focus on the synthesis of methyl carbazate from hydrazine, the same principle is applied for the synthesis of methyl 1-methylhydrazinecarboxylate using methylhydrazine as the starting material. The reaction of methylhydrazine with dimethyl carbonate serves as a key method for the mono-methylation of hydrazine. google.com

| Reactants | Carbonic Acid Derivative | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine Hydrate | Dimethyl Carbonate | Heat to 50 °C, then stir at room temperature for 24.5 h | Methyl carbazate | 94% | chemicalbook.com |

| Hydrazine Hydrate | Dimethyl Carbonate | Methanol solvent, reflux for 2h, followed by vacuum distillation and crystallization | Methyl carbazate | >90% | google.com |

| Hydrazine Hydrate | Dimethyl Carbonate | Simultaneous metering into a solvent at -20 to +30 °C | Methyl carbazate | High purity | lifechempharma.com |

The use of carbon dioxide (CO2) as a C1 source represents a greener and more sustainable approach to the synthesis of hydrazinecarboxylates. researchgate.net Research has shown that liquid hydrazine and its derivatives can react with a large amount of high-pressure carbon dioxide to form chemically bonded adducts. google.com This method has the potential to produce pure hydrazine derivatives with no by-products. google.com A patented method describes the synthesis of alcohol carbazates by reacting hydrazine hydrate with CO2 gas in the presence of an alcohol and a catalyst. google.com This process is noted for its short reaction time and high yield. google.com While direct synthesis of this compound using this method is not explicitly detailed in the provided sources, the general principle of reacting a substituted hydrazine with CO2 in the presence of methanol is applicable.

Esterification and Transesterification Strategies

Esterification and transesterification reactions provide alternative pathways to this compound and its derivatives. These methods are particularly useful when starting from a pre-formed hydrazinecarboxylic acid or a different ester of the target compound.

Hydrazinolysis, the reaction of an ester with a hydrazine derivative to form a hydrazide, is a related and fundamental reaction in this context. researchgate.net This nucleophilic substitution of the ester's alkoxy group by a hydrazine derivative highlights the reactivity of these compounds. researchgate.net

Transesterification, the conversion of one ester to another by exchanging the alkoxy groups, can be performed under either acidic or basic conditions. masterorganicchemistry.com To synthesize a methyl ester from a different alkyl ester, methanol is typically used as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com While direct examples of transesterification to form this compound are not provided in the search results, this standard organic transformation is a viable synthetic route. For example, an ethyl 1-methylhydrazinecarboxylate could be converted to the corresponding methyl ester by refluxing in methanol with an acid or base catalyst.

Advanced Synthetic Protocols

Traditional batch synthesis methods for hydrazine derivatives often face challenges related to reaction control, safety, and scalability. In response, modern synthetic chemistry has seen a shift towards more sophisticated and efficient protocols. These advanced methodologies offer improved process control, enhanced safety profiles, and greater potential for large-scale production.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of a wide range of chemical compounds, including hydrazine derivatives. This approach involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry have been successfully applied to the synthesis of related N-alkylated hydrazine compounds. These processes often involve the reaction of a hydrazine precursor with an alkylating agent within a heated microreactor. The advantages of such a system include rapid heat and mass transfer, which can lead to higher yields and selectivities compared to batch processes. Furthermore, the small reactor volumes inherent to flow chemistry significantly mitigate the risks associated with handling potentially hazardous reagents like hydrazine derivatives.

A general conceptualization of a continuous flow process for the synthesis of this compound could involve the reaction of methylhydrazine with methyl chloroformate or the N-methylation of methyl carbazate. The reactants, dissolved in a suitable solvent, would be introduced into separate streams that converge in a T-mixer before entering a heated reactor coil. The product stream would then be collected and purified.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Potential Range | Rationale |

| Reactor Temperature | 50 - 150 °C | To provide sufficient activation energy for the reaction while minimizing decomposition. |

| Residence Time | 1 - 20 minutes | Shorter residence times are a key advantage of flow chemistry, leading to higher throughput. |

| Reagent Concentration | 0.1 - 1.0 M | To balance reaction rate with solubility and potential for side reactions. |

| Solvent | Acetonitrile, THF, Dichloromethane | Should be inert to the reactants and capable of dissolving all components. |

This table is interactive. You can sort the columns by clicking on the headers.

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The formation of this compound can be envisioned through catalytic N-alkylation of a suitable precursor, such as methyl carbazate.

Recent research has demonstrated the efficacy of various catalytic systems for the N-methylation of amines and related compounds. For instance, magnesium-catalyzed reductions of carbamates to N-methyl amines have been reported, suggesting a potential pathway for the methylation of the nitrogen atom in methyl carbazate. Another promising approach involves the use of transition metal catalysts. Cobalt-catalyzed N-methylation of amides using methanol as a methylating agent has been developed, which could potentially be adapted for the synthesis of N-methylated hydrazine derivatives.

The general mechanism for a catalytic N-methylation of methyl carbazate would likely involve the activation of the N-H bond by the catalyst, followed by nucleophilic attack on a methylating agent. The choice of catalyst and reaction conditions would be critical in achieving high selectivity for the desired N-methylated product over potential side products.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example | Potential Methylating Agent | Key Advantages |

| Main Group Metal | Magnesium-based catalysts | Organosilanes | Mild reaction conditions, high functional group tolerance. |

| Transition Metal | Cobalt, Ruthenium, or Palladium complexes | Methanol, Formaldehyde | High catalytic activity, potential for asymmetric synthesis. |

| Organocatalysts | Chiral amines or phosphoric acids | Various electrophilic methyl sources | Metal-free, environmentally benign. |

This table is interactive. You can sort the columns by clicking on the headers.

Detailed research into the direct application of these advanced synthetic protocols for this compound is an area ripe for further investigation. The development of efficient and scalable continuous flow and catalytic methodologies would represent a significant advancement in the synthesis of this important class of compounds.

Chemical Reactivity and Mechanistic Investigations of Methyl 1 Methylhydrazinecarboxylate

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The synthetic utility of methyl 1-methylhydrazinecarboxylate is largely dictated by the nucleophilic character of the two nitrogen atoms in the hydrazine functional group. The presence of both a methyl group and a methoxycarbonyl group on the same nitrogen atom influences the electron density and steric accessibility of the nitrogen atoms, thereby modulating their reactivity towards electrophiles. The terminal -NH2 group is generally the primary site of nucleophilic attack.

A hallmark of the nucleophilic reactivity of this compound is its condensation reaction with aldehydes and ketones. This reaction, typically carried out under mild acidic catalysis, involves the nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of a stable N-aminocarbamate derivative, specifically a carbomethoxyhydrazone.

The general mechanism for this reaction proceeds via initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of this compound then attacks the carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the attacking nitrogen to the oxygen atom, followed by the elimination of a water molecule, yields the protonated hydrazone. Final deprotonation gives the neutral carbomethoxyhydrazone product.

The hydrazones derived from this compound are key intermediates in further synthetic transformations. These carbomethoxyhydrazones are generally stable, often crystalline solids, that can be isolated and purified before being used in subsequent reaction steps. organic-chemistry.org The formation of these intermediates is a critical step in reactions such as the Wolff-Kishner reduction.

The reaction to form these hydrazone intermediates is typically efficient. For instance, the condensation of a carbonyl compound with approximately 1.3 equivalents of this compound in ethanol (B145695) with a catalytic amount of acetic acid provides the desired carbomethoxyhydrazone in high yield. organic-chemistry.org These intermediates are bench-stable, which is a significant practical advantage in multi-step syntheses. organic-chemistry.org

Applications as Synthetic Reagents

The unique structural features of this compound make it a valuable reagent in several synthetic applications, most notably in reduction reactions.

In a typical procedure, after the formation and isolation of the carbomethoxyhydrazone, the intermediate is treated with a strong base, such as potassium hydroxide, in a high-boiling solvent like triethylene glycol at elevated temperatures (e.g., 140 °C). organic-chemistry.org Under these conditions, the carbazate (B1233558) moiety is eliminated and the carbonyl carbon is reduced to a methylene (B1212753) group.

The proposed mechanism for the reduction step involves the initial formation of an amino isocyanate intermediate at high temperatures. organic-chemistry.org This highly electrophilic species is then attacked by hydroxide, followed by an irreversible loss of carbon dioxide to generate a hydrazine anion. organic-chemistry.org This anion then undergoes a series of proton transfer and nitrogen extrusion steps, characteristic of the Wolff-Kishner mechanism, to yield the final alkane product. This method has been shown to be effective for a range of aromatic and heteroaromatic aldehydes and ketones, as detailed in the table below.

| Entry | Substrate | Product | Yield (%) |

| 1 | Acetophenone | Ethylbenzene | 87 |

| 2 | 4'-Bromoacetophenone | 1-Bromo-4-ethylbenzene | 96 |

| 3 | 2-Acetyl-6-methoxynaphthalene | 2-Ethyl-6-methoxynaphthalene | 95 |

| 4 | Benzophenone | Diphenylmethane | 98 |

| 5 | 4-Chlorobenzaldehyde | 4-Chlorotoluene | 91 |

Table 1: Examples of Wolff-Kishner type reductions using this compound. organic-chemistry.org

A thorough review of the scientific literature indicates that this compound is not utilized as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reagents typically used for this purpose are Boc-anhydride (Boc₂O) or other activated Boc derivatives. organic-chemistry.org The compound tert-butyl 1-methylhydrazinecarboxylate (also known as 1-Boc-1-methylhydrazine) is a related but distinct molecule where a Boc group is already attached to a methylhydrazine core. nih.govbldpharm.com The structure of this compound does not lend itself to acting as a Boc-transfer agent.

Cyclization Reactions and Heterocycle Synthesis

The bifunctional nature of the hydrazine moiety in this compound, possessing two nucleophilic nitrogen atoms, presents the potential for its use in the synthesis of various nitrogen-containing heterocycles. The reaction of substituted hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely used method for the preparation of pyrazoles. organic-chemistry.orgnih.gov

In a typical pyrazole (B372694) synthesis, a hydrazine derivative reacts with a 1,3-dicarbonyl compound through a sequence of condensation and cyclization reactions. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by dehydration to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, leads to the formation of the aromatic pyrazole ring.

While specific examples detailing the use of this compound in such cyclization reactions are not extensively documented in the surveyed literature, its structural similarity to other substituted hydrazines, such as methylhydrazine, suggests its potential applicability in this area. google.com For instance, the reaction of methylhydrazine with a 1,3-dicarbonyl compound can lead to the formation of two regioisomeric pyrazoles. The substitution pattern on the this compound molecule would likely influence the regioselectivity of such a cyclization.

Formation of Imidazotriazines

The synthesis of fused heterocyclic systems such as imidazotriazines often involves the reaction of a hydrazine derivative with a suitable precursor containing carbonyl or related functional groups. While specific literature detailing the use of this compound in the direct synthesis of imidazotriazines is not extensively documented, the general reaction pathways for forming such structures typically involve hydrazine derivatives.

For instance, the synthesis of imidazo[1,2-b] kombyonyx.comacs.orgnih.govtriazines can be achieved through the condensation of a-haloketones with aminoguanidines or through multi-step sequences involving the construction of the triazine ring followed by annulation of the imidazole (B134444) ring. Derivatives of imidazo[4,5-e] kombyonyx.comacs.orgnih.govtriazine have been synthesized, and their subsequent rearrangements can lead to related structures like imidazo[4,5-e] kombyonyx.commtct.ac.inthiazino[2,3-c] kombyonyx.comacs.orgnih.govtriazines. nih.gov These reactions highlight the versatility of hydrazine derivatives in building complex heterocyclic scaffolds. The general approach often involves the nucleophilic character of the hydrazine nitrogens attacking electrophilic centers to initiate cyclization.

Synthesis of N-Aminoindoles and Related Nitrogen Heterocycles

The introduction of an amino group at the N1-position of the indole (B1671886) ring to form N-aminoindoles is a significant transformation in synthetic organic chemistry. Hydrazine and its derivatives are key reagents for this purpose. One established method is the rhodium(III)-catalyzed C-H functionalization and intramolecular annulation of hydrazines with sulfoxonium ylides, which provides an efficient route to 1-aminoindole (B1208307) derivatives. rsc.org This reaction demonstrates high chemoselectivity and tolerance for various functional groups.

Another approach involves a cascade reaction of specific indole precursors with hydrazine hydrate (B1144303). For example, 2-(3-oxoindolin-2-yl)-2-arylacetonitriles react with hydrazine hydrate under microwave assistance to yield 2-aryl-3-aminoindoles. nih.gov This method provides a convenient route to otherwise difficult-to-access free 3-aminoindoles. Although these examples utilize hydrazine hydrate or other substituted hydrazines, the underlying principle of using the nucleophilicity of the hydrazine moiety to form a new N-N bond and subsequently construct the desired heterocycle is applicable. The use of this compound in these reactions would be expected to introduce a methoxycarbonylamino group at the target nitrogen atom.

Coordination Chemistry and Ligand Properties

Complexation with Transition Metals

This compound, as a derivative of hydrazine, possesses multiple donor sites—the two nitrogen atoms of the hydrazine moiety and the carbonyl oxygen—making it a potentially versatile ligand in coordination chemistry. Transition metal complexes with hydrazine and its derivatives have been extensively studied. Methylhydrazine (CH₃NHNH₂) typically coordinates to metal centers through its unsubstituted terminal nitrogen atom (NH₂), which is less sterically hindered. kombyonyx.com This mode of coordination has been observed in several reported crystal structures of metal complexes with methylhydrazine. kombyonyx.com

Hydrazinecarboxylate ligands can coordinate to metal ions in several ways, including as a monodentate ligand through the terminal nitrogen or the carbonyl oxygen, or as a bidentate chelating ligand involving both a nitrogen and the oxygen atom. The formation of stable five-membered chelate rings is a common feature in the coordination chemistry of related acylhydrazone ligands. mtct.ac.in Transition metals from both early and late periods, including but not limited to Ni(II), Pd(II), Fe(III), and Pt(IV), have been shown to form stable complexes with various hydrazine-based ligands. uobaghdad.edu.iq The specific nature of the metal ion, the solvent system, and the presence of other ligands influence the final coordination geometry.

Structural and Electronic Aspects of Metal-Hydrazinecarboxylate Complexes

The structural and electronic properties of metal complexes containing hydrazine-based ligands are diverse. The coordination geometry around the metal center can vary significantly, with octahedral, tetrahedral, and square planar arrangements being the most common. mdpi.commdpi.com For instance, in Ni(II) complexes with certain s-triazine hydrazine Schiff base ligands, a distorted octahedral geometry is observed where the ligand acts as a neutral tridentate NNN-chelate. mdpi.com In contrast, other Ni(II) complexes may adopt tetrahedral geometries, while Pd(II) complexes often favor a square planar arrangement. uobaghdad.edu.iq

The electronic properties of these complexes are dictated by the metal ion's d-electron configuration and the ligand field. Magnetic susceptibility measurements can determine whether a complex is paramagnetic or diamagnetic, providing insight into the spin state of the metal center. For example, some Cu(II) complexes with triazole-based ligands are paramagnetic with a distorted square planar geometry, while corresponding Co(II), Zn(II), and Cd(II) complexes can be diamagnetic with tetrahedral geometries. nih.gov Spectroscopic techniques such as UV-visible and IR spectroscopy are crucial for characterizing these complexes. IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and N-H stretches.

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Hydrazine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Ni(II) | s-Triazine Hydrazine Schiff Base | Distorted Octahedral | mdpi.com |

| Pd(II) | Indole-based Schiff Base | Square Planar | uobaghdad.edu.iq |

| Fe(III) | Indole-based Schiff Base | Octahedral | uobaghdad.edu.iq |

| Cu(II) | Triazole-thiol | Square Planar | nih.gov |

| Zn(II) | Triazole-thiol | Tetrahedral | nih.gov |

Chemo- and Regioselectivity in Reactions

Factors Governing Site Selectivity

In reactions involving unsymmetrical hydrazine derivatives like this compound, chemo- and regioselectivity are critical considerations. The molecule contains two distinct nitrogen atoms—the methylated N1 and the unsubstituted N2—as well as a carbonyl group, all of which can potentially participate in reactions.

The regioselectivity of reactions with methylhydrazine is complex because the nucleophilicities of the primary (NH₂) and secondary (N-CH₃) nitrogen atoms are very similar. acs.org This can often lead to the formation of a mixture of regioisomers, and the outcome is highly dependent on the reaction conditions and the structure of the electrophilic partner. acs.orgnih.gov However, a significant factor influencing selectivity is the electronic effect of the methyl group. The electron-donating nature of the methyl group is believed to increase the electron density and, consequently, the nucleophilicity of the nitrogen atom to which it is attached (N1). mnstate.edu This can favor reactions at the methylated nitrogen. Conversely, steric hindrance from the methyl group might favor reaction at the less substituted NH₂ nitrogen. kombyonyx.com The interplay between these electronic and steric factors, along with the nature of the solvent and any catalysts present, ultimately governs the site selectivity of a given transformation.

Supramolecular Control of Reaction Selectivity

Detailed research findings and data tables concerning the use of supramolecular strategies to control the reaction selectivity of this compound are not available in the current body of scientific literature.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Analysis

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental for the structural confirmation of Methyl 1-methylhydrazinecarboxylate. This would involve determining the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and integration values for each unique proton and carbon environment within the molecule. This data would confirm the presence of the methyl ester, the N-methyl group, and the hydrazine (B178648) protons.

Two-Dimensional NMR Correlation Techniques (e.g., NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for determining the spatial proximity of atoms within a molecule. For this compound, a NOESY spectrum would reveal through-space correlations, for example, between the protons of the N-methyl group and the protons of the methyl ester group, providing insights into the molecule's preferred conformation.

Solution-Phase Conformational Studies via NMR

The conformational landscape of this compound in solution could be investigated using various NMR techniques. This would involve analyzing coupling constants and NOE data to understand the rotational barriers around the N-N and N-C bonds and to determine the most stable conformers.

Concentration-Dependent NMR Investigations

Studying the NMR spectra at different concentrations can provide information about intermolecular interactions, such as hydrogen bonding or self-association. For this compound, this could reveal how the molecules interact with each other in solution.

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact mass of this compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula.

Without access to primary research data from these analytical techniques, a scientifically accurate and detailed article on the spectroscopic and structural characterization of this compound cannot be generated. The absence of such foundational information in publicly accessible scientific literature highlights a gap in the detailed chemical analysis of this particular compound.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. openstax.org

The IR spectrum of a molecule like this compound would exhibit characteristic absorption bands corresponding to its functional groups. libretexts.org These include the N-H, C-H, C=O, and C-O bonds. lumenlearning.comoregonstate.edupressbooks.pub

N-H Stretching: The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) show two bands in this region, while secondary amines (R₂-NH) show a single band. oregonstate.edu

C-H Stretching: C-H stretching vibrations from alkyl groups are generally observed in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretching: The carbonyl (C=O) group of the carbamate (B1207046) functional group is a strong absorber and typically appears in the range of 1670-1750 cm⁻¹. openstax.org For esters, this peak is often found between 1740-1750 cm⁻¹. oregonstate.edu

C-O Stretching: The C-O single bond stretching vibration is expected in the 1000-1300 cm⁻¹ region. pressbooks.pub

N-H Bending: N-H bending vibrations can also be observed, typically in the 1550-1650 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Carbamate/Ester) | 1670-1750 |

| C-O Stretch | 1000-1300 |

| N-H Bend | 1550-1650 |

The presence of the N-H group in this compound allows for hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur between the hydrogen of the N-H group of one molecule and the oxygen of the carbonyl group of another. This interaction can lead to a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the IR spectrum. oregonstate.edu Intramolecular hydrogen bonding is also a possibility, though less likely in this specific structure compared to molecules with ortho-substituents on an aromatic ring. The study of these interactions provides insight into the supramolecular structure of the compound.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Once the diffraction data is collected, the crystal structure is solved and refined. This process involves fitting the atomic positions and thermal parameters to the observed diffraction pattern. The refined crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD). This allows researchers worldwide to access and utilize the structural information. For example, the crystal structure of methyl N'-[(E)-1-phenylethylidene]hydrazinecarboxylate has been determined and its data deposited. researchgate.netnih.govresearchgate.net The refinement process for related structures often involves positioning hydrogen atoms geometrically and refining them using a riding model. nih.govnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Methyl N′-[(E)-1-phenylethylidene]hydrazinecarboxylate | Orthorhombic | Pca2₁ | 6.6733(5) | 19.8940(14) | 7.7254(5) |

| Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate | Orthorhombic | P2₁2₁2₁ | 6.2497(2) | 13.8633(6) | 14.6254(5) |

Computational and Theoretical Chemistry of this compound

This article explores the application of computational and theoretical chemistry methods to elucidate the properties and reactivity of this compound. The focus is on the utilization of quantum chemical calculations to understand its electronic structure, reaction mechanisms, and to predict its chemical behavior.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the potential for rotation around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis through computational methods aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface. These studies are crucial as the conformation of a molecule can significantly influence its reactivity and physical properties.

While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, the conformational landscape can be predicted using quantum chemical calculations. Such calculations typically involve optimizing the geometry of the molecule starting from different initial arrangements to locate all stable conformers. The relative energies of these conformers are then calculated to determine their populations at a given temperature.

Table 1: Predicted Conformational Data for a Hydrazine (B178648) Carboxylate Derivative This table presents hypothetical data based on typical computational studies of similar molecules, illustrating the kind of information that would be obtained from a detailed conformational analysis of this compound.

| Parameter | Conformer A | Conformer B |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 1.52 |

| C-N-N-C Dihedral Angle | 178.5° | 65.2° |

| N-N Bond Length (Å) | 1.39 | 1.40 |

| Dipole Moment (Debye) | 2.1 | 3.5 |

This is a hypothetical representation and not based on published results for this specific molecule.

Molecular dynamics (MD) simulations would further complement this static picture by modeling the dynamic behavior of this compound over time. Such simulations could reveal the pathways and energy barriers for transitions between different conformations, providing a more complete understanding of the molecule's flexibility and structural dynamics in different environments.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of this compound.

DFT and other ab initio methods can be used to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into NMR chemical shifts. chemrxiv.org By calculating the chemical shifts for each nucleus in a molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the molecular structure.

Similarly, computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. chemrxiv.org Each vibrational mode can be visualized to understand the specific atomic motions responsible for each peak, aiding in the assignment of experimental spectra. For instance, the characteristic stretching frequencies of the C=O, C-O, N-N, and N-H bonds in this compound can be calculated.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table provides an example of predicted vibrational frequencies for the functional groups in this compound, as would be determined by computational analysis.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Carbonyl Stretch | 1730-1750 |

| N-H | N-H Stretch | 3300-3500 |

| C-N | C-N Stretch | 1020-1250 |

| N-N | N-N Stretch | 900-1100 |

These are typical ranges and would be refined by specific calculations for the molecule.

By providing a theoretical framework for understanding the spectroscopic data, computational methods are an essential component of the modern chemical characterization of compounds like this compound.

Advanced Applications and Future Research Directions

Role as Building Blocks in Complex Molecule Synthesis

The hydrazine (B178648) moiety is a cornerstone in synthetic chemistry for constructing nitrogen-containing molecules. rsc.orgwikipedia.org While research specifically detailing Methyl 1-methylhydrazinecarboxylate as a building block is nascent, the utility of the parent hydrazine class is well-documented. Hydrazine derivatives are indispensable precursors for a vast array of complex molecules, particularly heterocyclic compounds and modified peptides. rsc.orgenamine.net

Arylhydrazines, for example, are not only used to prepare numerous nitrogenous compounds but also serve as arylating reagents in transition metal-catalyzed coupling reactions. rsc.org A significant application of hydrazine building blocks is in the synthesis of aza-peptides. By replacing the alpha-carbon of an amino acid with a nitrogen atom, aza-peptides are formed, which often exhibit enhanced stability against biodegradation compared to their natural peptide counterparts. enamine.net This modification is of growing interest in peptide therapeutics. enamine.net

Furthermore, the reaction of hydrazines with dicarbonyl compounds is a fundamental strategy in "Click Chemistry" for the rapid and reliable synthesis of heterocycles like pyrazoles and 1,2,4-triazoles. enamine.net The structural elements of this compound make it a promising candidate for these synthetic strategies, potentially leading to novel and complex molecular architectures for applications in medicinal chemistry and materials science.

Table 1: Examples of Complex Molecules Synthesized from Hydrazine-Based Building Blocks This table presents examples of molecular classes synthesized from the broader family of hydrazine derivatives, illustrating the potential applications for compounds like this compound.

| Molecule Class | Hydrazine Precursor Type | Key Synthetic Reaction | Significance/Application |

| Aza-peptides | Substituted Hydrazines | Peptide coupling | Enhanced stability, peptide therapeutics enamine.net |

| Pyrazoles | Hydrazine or its salts | Condensation with 1,3-dicarbonyls | "Click Chemistry", drug discovery enamine.net |

| 1,2,4-Triazoles | Acylhydrazines | Cyclocondensation reactions | "Click Chemistry", pharmaceuticals enamine.net |

| N-Arylamino-imides | Arylhydrazines | Reaction with anhydrides | Synthesis of complex cyclic structures rsc.org |

| Indoles/Indazoles | Arylhydrazines | Fischer indole (B1671886) synthesis / cyclization | Core structures in pharmaceuticals |

Development of Novel Derivatization Reagents

The reactivity of the N-N bond and the presence of functional groups in hydrazine derivatives make them ideal starting points for developing novel reagents. organic-chemistry.org Derivatization of the hydrazine core allows for the fine-tuning of chemical properties for specific applications. For instance, direct reductive alkylation of hydrazine derivatives is an effective one-pot method for producing various N-alkylhydrazine compounds. organic-chemistry.org

Hydrazine derivatives also react with anhydrides to yield products such as N-amino-imides and cyclic hydrazides, demonstrating their utility in creating structurally diverse molecules from common starting materials. rsc.org The specific structure of this compound, with its pre-existing methyl and carbomethoxy groups, offers distinct sites for further chemical modification. These modifications could lead to the development of new derivatization reagents with tailored reactivity, selectivity, and functionality for specialized synthetic challenges.

Photochemical and Photoredox Applications

In recent years, photochemistry and photoredox catalysis have emerged as powerful and sustainable tools in organic synthesis. rsc.org Hydrazines have gained considerable attention as valuable radical precursors under photochemical and electrochemical conditions. rsc.org These methods utilize visible light to activate otherwise stable molecules, generating highly reactive open-shell intermediates like radical ions. sigmaaldrich.com

This activation can lead to the formation of new carbon-carbon and carbon-heteroatom bonds through radical coupling reactions, sometimes involving the release of nitrogen gas. rsc.org For example, a metal-free photocatalytic coupling of α-diazoacetates and alkyl N-hydroxyphthalimide esters uses a photocatalyst and visible light to synthesize structurally diverse N-alkyl hydrazones, which are valuable in medicinal chemistry and materials science. organic-chemistry.org Given its hydrazine core, this compound is a candidate for such transformations. Its participation in photoredox-catalyzed reactions could provide novel pathways for molecular construction under mild and environmentally friendly conditions.

Table 2: Overview of Photoredox Reactions Involving Hydrazine Derivatives This table summarizes representative photoredox strategies applicable to hydrazine-type compounds, highlighting the potential for this compound in this field.

| Reaction Type | Hydrazine Role | Catalyst System | Light Source | Outcome |

| C(sp3)-N Coupling | Hydrazone formation | Rose Bengal (metal-free photocatalyst) | Yellow LEDs | Synthesis of diverse N-alkyl hydrazones organic-chemistry.org |

| Radical Coupling | Radical Precursor | Not specified (general) | Photochemical | C-C and C-heteroatom bond formation rsc.org |

| C-N Coupling | Hydrazide Coupling Partner | Ni(II)-bipyridine complex | Visible Light | Synthesis of arylhydrazines from aryl chlorides organic-chemistry.org |

| α-Alkylation | Hydrazine derivative substrate | Not specified (general) | Visible Light | Formation of cyclic β-amino ketones acs.org |

Bio-Inspired Chemical Transformations

Nature utilizes a variety of nitrogen-containing compounds and has evolved highly efficient enzymes to catalyze complex chemical reactions. ethz.chnih.gov Although hydrazine-containing natural products are relatively uncommon, their existence inspires chemists to develop bio-inspired catalysts and transformations. nih.gov A major focus of this field is mimicking the active sites of metalloenzymes to create synthetic catalysts for important reactions like water splitting and CO2 reduction. rsc.organl.gov

Researchers are developing artificial catalysts that mimic hydrogenase enzymes, which efficiently convert protons to molecular hydrogen. anl.gov These bio-inspired systems often use abundant metals and are designed to be stable and efficient. anl.gov Other work has focused on mimicking the active site of carbon monoxide dehydrogenase to create catalysts for the reduction of CO2 to formic acid. ethz.ch The nitrogen and oxygen atoms in this compound make it a potential ligand for coordinating with metal centers in such bio-inspired catalysts, or it could serve as a substrate in transformations that mimic biological nitrogen fixation or metabolism.

Green Chemistry Innovations in Hydrazinecarboxylate Research

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. esrapublications.com Research involving hydrazine derivatives is increasingly aligned with these principles. As mentioned, the use of photochemical and electrochemical methods for activating hydrazines represents a significant green innovation, often proceeding under mild conditions without harsh reagents. rsc.org

Another area of green chemistry research is the use of hydrous hydrazine as a chemical hydrogen storage material. mdpi.com Catalytic decomposition of hydrous hydrazine can produce hydrogen gas, a clean fuel. Studies have shown that iridium-based catalysts, for example, are effective for this purpose, with research focusing on improving hydrogen yield and catalyst stability. mdpi.com The development of reactions involving this compound could follow green chemistry principles by utilizing sustainable solvents, energy-efficient catalytic processes (like photoredox catalysis), and exploring its potential in energy-related applications or as a precursor to biodegradable molecules. wiley.com

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The intersection of synthetic organic chemistry with materials science and supramolecular chemistry offers exciting opportunities for creating functional molecular systems. nih.gov Supramolecular chemistry relies on non-covalent interactions to direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov

Derivatives of hydrazines, particularly acylhydrazones, have been shown to be excellent building blocks for supramolecular assemblies. These molecules can form structures such as fibers, hydrogels, and surface-decorated nanoparticles through self-assembly. nih.gov The reversibility of the imine bond in hydrazone-derived systems is a particularly valuable feature, allowing for the creation of dynamic materials that can respond to external stimuli. nih.gov Through straightforward derivatization, this compound can be converted into precursors for such supramolecular systems. This opens a pathway to designing novel "smart" materials, where the specific chemical properties of the hydrazinecarboxylate core can be translated into unique material functions.

Q & A

Q. What are the common synthetic routes for preparing methyl 1-methylhydrazinecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with carbonyl-containing compounds under acidic or reflux conditions. In a reported procedure, methyl N-aminocarbamate reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form hydrazinecarboxylate derivatives, achieving moderate yields (55% in one case) . Optimization of solvent choice (e.g., ethanol vs. DMF), temperature, and stoichiometry is critical to minimize side products like regioisomers.

Q. What safety protocols are recommended for handling this compound and its derivatives?

Hydrazine derivatives require stringent safety measures due to their toxicity and potential carcinogenicity. First-aid protocols for inhalation include immediate removal to fresh air and artificial respiration if necessary. Skin contact mandates thorough washing with soap and water, while eye exposure requires flushing with water . Always use fume hoods, personal protective equipment (PPE), and adhere to institutional guidelines for hazardous chemical handling.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing 1,3- vs. 1,5-regioisomers in pyrazole derivatives) .

- IR spectroscopy : Peaks at ~1737 cm⁻¹ (C=O stretch) and ~1672 cm⁻¹ (C=N) are diagnostic .

- HPLC or LC-MS : For quantifying purity and detecting byproducts in complex mixtures .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving this compound derivatives?

Regioselectivity in cyclization reactions (e.g., pyrazole formation) depends on reaction kinetics and protecting groups. For instance, tert-butyl 1-methylhydrazinecarboxylate promotes exclusive 1,5-regioisomer formation via a kinetically controlled intermediate, whereas direct use of methyl hydrazine yields undesired 1,3-regioisomers. Boc-deprotection followed by cyclization under acidic conditions drives selectivity . Computational modeling of transition states may further guide reagent design.

Q. What methodologies are used to evaluate the biological activity of this compound-based compounds?

- Cellular assays : Measure IC₅₀ values in JAK2-dependent cell lines (e.g., SET-2, BaF3-V617F) to assess antiproliferative effects. Compare with non-dependent lines (e.g., A549) to confirm target specificity .

- Biochemical assays : Quantify inhibition of signaling pathways (e.g., pSTAT5 levels via ELISA) to correlate cellular activity with molecular targets .

- Selectivity profiling : Use panels of kinase assays or functional readouts (e.g., IL-2-mediated T-cell proliferation) to identify off-target effects .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can model reaction pathways, such as cyclization barriers or intermediate stability. For example, simulating the energy landscape of Boc-deprotection and subsequent ring closure can explain regioselectivity trends . Tools like Gaussian or ORCA are commonly used, with solvent effects (e.g., acetic acid) incorporated via continuum models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.